![molecular formula C8H12N2O5 B13965049 [5-(1-Hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid CAS No. 397847-55-1](/img/structure/B13965049.png)
[5-(1-Hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(1-Hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1-Hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid typically involves the reaction of piperazine with ethyl chloroacetate, followed by hydrolysis and subsequent oxidation. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
[5-(1-Hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The acetic acid moiety can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [5-(1-Hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in preliminary studies for its antimicrobial and anticancer properties.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of polymers and other materials. Its chemical properties make it suitable for use in various manufacturing processes.
Wirkmechanismus
The mechanism of action of [5-(1-Hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine: A simple derivative with similar structural features.
Ethyl piperazine-2-carboxylate: Another derivative with comparable reactivity.
N-Hydroxyethylpiperazine: Shares the hydroxyethyl group but differs in overall structure.
Uniqueness
What sets [5-(1-Hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
397847-55-1 |
|---|---|
Molekularformel |
C8H12N2O5 |
Molekulargewicht |
216.19 g/mol |
IUPAC-Name |
2-[5-(1-hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid |
InChI |
InChI=1S/C8H12N2O5/c1-3(11)6-8(15)9-4(2-5(12)13)7(14)10-6/h3-4,6,11H,2H2,1H3,(H,9,15)(H,10,14)(H,12,13) |
InChI-Schlüssel |
SGTIXIHPDTUXDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1C(=O)NC(C(=O)N1)CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


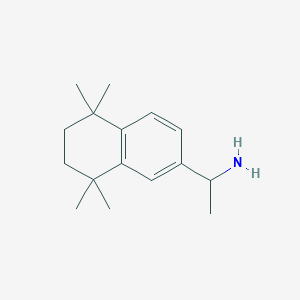


![benzyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13964983.png)
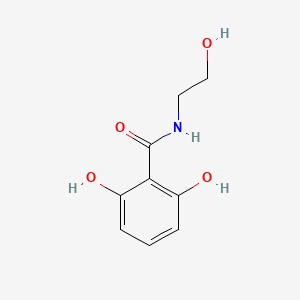
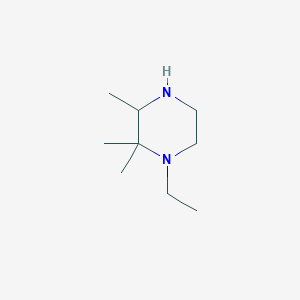

![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 7-chloro-4-oxo-, ethyl ester](/img/structure/B13965002.png)
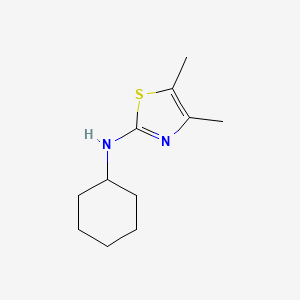
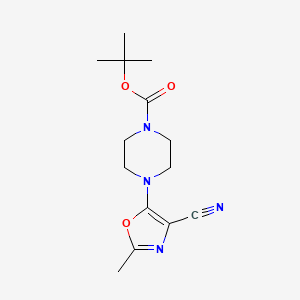
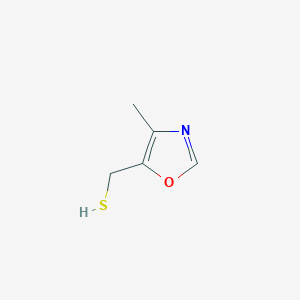
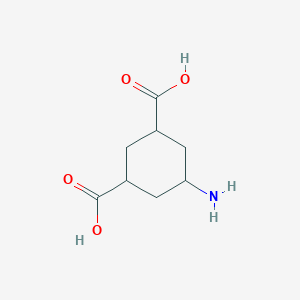
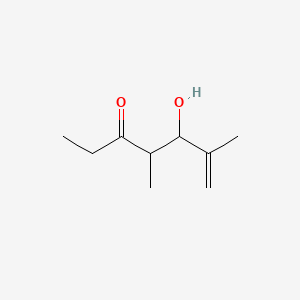
![N-[(4-Methylphenyl)methyl]nitrous amide](/img/structure/B13965053.png)
